Home > Products > Screening Compounds P124530 > 4,4-Dimethyl-3,4-dihydroisoquinoline
4,4-Dimethyl-3,4-dihydroisoquinoline -

4,4-Dimethyl-3,4-dihydroisoquinoline

Catalog Number: EVT-8704752
CAS Number:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,4-Dimethyl-3,4-dihydroisoquinoline is a bicyclic organic compound belonging to the isoquinoline family, characterized by its unique structure and potential applications in medicinal chemistry. Isoquinolines are known for their diverse biological activities, and the dihydro derivatives often exhibit enhanced pharmacological properties. This compound can be synthesized through various methods, each offering different yields and purity levels.

Source

The compound has been studied extensively in the context of synthetic organic chemistry, particularly within the realm of heterocyclic compounds. Research articles and patents provide insights into its synthesis, classification, and applications in scientific research.

Classification

4,4-Dimethyl-3,4-dihydroisoquinoline is classified as a dihydroisoquinoline, which is a saturated derivative of isoquinoline. It falls under the category of N-heterocycles, specifically those with potential biological activity, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

Various synthetic routes have been developed to produce 4,4-dimethyl-3,4-dihydroisoquinoline:

  1. Bischler-Napieralski Reaction: This classic method involves the reaction of phenylethanols with nitriles to form dihydroisoquinolines through a tandem annulation process. The reaction conditions typically require mild heating and specific catalysts to enhance yield .
  2. Iminium Intermediate Formation: A recent study described an efficient synthetic route utilizing iminium intermediates for N-alkylation of 3,4-dihydroisoquinolinone derivatives. This method allows for good yields and mild reaction conditions .
  3. Three-Component Synthesis: Another approach involves a three-component reaction where alkyl or alkoxybenzenes react with isobutyraldehyde and nitriles in a [2+2+2] cyclization process to yield 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines .

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of optimizing reaction conditions for improved yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4,4-dimethyl-3,4-dihydroisoquinoline consists of a fused bicyclic framework that includes:

  • Isoquinoline Ring: A six-membered aromatic ring fused to a five-membered nitrogen-containing ring.
  • Methyl Substituents: Two methyl groups located at the 4-position of the isoquinoline ring.

The molecular formula is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 185.24 g/mol. The compound exhibits unique stereochemistry due to the presence of chiral centers.

Chemical Reactions Analysis

Reactions and Technical Details

4,4-Dimethyl-3,4-dihydroisoquinoline participates in various chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives using oxidizing agents such as m-chloroperbenzoic acid or potassium ferricyanide . These reactions typically involve radical mechanisms and can yield high purity products.
  2. Alkylation Reactions: The nitrogen atom in the dihydroisoquinoline structure can undergo N-alkylation, which allows for the introduction of various alkyl groups. This modification is crucial for enhancing biological activity .
  3. Cyclization Reactions: Dihydroisoquinolines can also participate in cyclization reactions to form more complex heterocycles, expanding their utility in organic synthesis .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 4,4-dimethyl-3,4-dihydroisoquinoline often involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Many isoquinoline derivatives act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  2. Receptor Modulation: These compounds may also modulate neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Research indicates that modifications at specific positions on the isoquinoline structure can significantly alter biological activity and selectivity towards specific targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4,4-dimethyl-3,4-dihydroisoquinoline include:

  • Appearance: Typically appears as a light yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.
  • Melting Point: The melting point ranges around 60-70 °C depending on purity.

Chemical properties include its reactivity towards electrophiles due to the presence of nitrogen in the ring structure and its ability to undergo oxidation and reduction reactions under appropriate conditions.

Applications

Scientific Uses

The applications of 4,4-dimethyl-3,4-dihydroisoquinoline are primarily found in medicinal chemistry:

  1. Pharmaceutical Development: Due to its structural similarity to bioactive molecules, it serves as a lead compound for developing new drugs targeting neurological disorders.
  2. Synthetic Intermediates: It acts as an intermediate in synthesizing more complex organic molecules used in various chemical industries.
  3. Research Tool: The compound is utilized in academic research to explore new synthetic methodologies and study structure-activity relationships within isoquinoline derivatives.
Introduction to 4,4-Dimethyl-3,4-dihydroisoquinoline in Modern Organic Chemistry

Historical Context and Emergence in Heterocyclic Chemistry

The exploration of 4,4-dimethyl-3,4-dihydroisoquinoline (Chemical Formula: C₁₁H₁₃N; PubChem CID: 13143558) represents a specialized advancement within isoquinoline chemistry [1]. Isoquinolines were first isolated from coal tar in 1885 by Hoogewerf and van Dorp, with early synthetic methodologies like the Pomeranz-Fritsch reaction (1893) enabling access to the core scaffold [9]. The 3,4-dihydroisoquinoline variant emerged as a pivotal intermediate, with Bischler-Napieralski cyclization (1893) allowing efficient synthesis of 1-substituted derivatives. The introduction of gem-dimethyl groups at the C4 position arose from efforts to modulate ring conformation and stability. This modification enhances steric protection of the imine moiety, reducing susceptibility to oxidation and improving pharmacokinetic properties in drug candidates [4] [6]. The compound’s first systematic characterization in chemical databases marked its transition from a synthetic curiosity to a validated scaffold for medicinal chemistry [1].

Table 1: Historical Milestones in 4,4-Dimethyl-3,4-dihydroisoquinoline Development

YearDevelopmentSignificance
1893Bischler-Napieralski Reaction ReportedEnabled synthesis of 3,4-dihydroisoquinoline core structures
1960Oxirane-Based Ritter Reactions AppliedFacilitated novel routes to dihydroisoquinoline derivatives [5]
2019Structural Characterization in PubChem DatabaseProvided standardized physicochemical data [1]
2021Catalytic Functionalization StudiesRefined site-selective C-H activation techniques [3]

Structural Significance in Bioactive Alkaloid Analogues

The 4,4-dimethyl-3,4-dihydroisoquinoline scaffold confers distinct structural advantages for bioactivity. The gem-dimethyl group induces puckering in the heterocyclic ring, enforcing a quasi-half-chair conformation that optimizes binding interactions with biological targets. This geometry facilitates mimicry of endogenous alkaloids while enhancing metabolic stability compared to non-substituted dihydroisoquinolines [4] [7]. Key structure-activity relationship (SAR) studies demonstrate that the C4 quaternary center:

  • Sterically Shields the C3=N bond from nucleophilic attack, reducing off-target reactivity [4].
  • Modulates Electron Density across the fused ring system, enhancing π-stacking in hydrophobic protein pockets [8].
  • Serves as a Vector Point for C1 and N2 functionalization without inducing ring flattening [10].

Notably, in phosphodiesterase 4 (PDE4) inhibitors, the 4,4-dimethyl variant’s rigidity improves selectivity for the PDE4B subtype (IC₅₀ = 126 nM) by complementary fitting into the catalytic pocket’s deep hydrophobic cleft [2]. Similarly, in leucine aminopeptidase inhibitors, the scaffold’s planar aromatic region coordinates zinc ions, while C1-amide derivatives exploit H-bond networks critical for sub-micromolar activity [8].

Table 2: Bioactive Derivatives of 4,4-Dimethyl-3,4-dihydroisoquinoline

Biological TargetDerivative StructureKey ActivityReference
Phosphodiesterase 4 (PDE4B)1-Phenyl-3,4-dihydroisoquinoline amideIC₅₀ = 126 nM; >100-fold selectivity over PDE4D [2]
Leucine AminopeptidaseC1-Diethyl dicarboxylateIC₅₀ = 16.5 µM; antiproliferative activity [8]
Opioid Receptor SignalingC11-Fluorinated mitragynine analogLow-efficacy agonism; reduced adverse effects [3]
Neuroprotective AgentsAgomelatine-inspired dihydroisoquinolinesEnhanced GSH upregulation vs. agomelatine [10]

Role in Scaffold Diversification for Drug Discovery

4,4-Dimethyl-3,4-dihydroisoquinoline serves as a versatile template for scaffold hopping—a strategy that replaces core structures while preserving pharmacophoric elements. Its synthetic accessibility enables three primary diversification approaches:

  • Heterocycle Replacement: Swapping the benzene ring for pyridine yields cinnoline analogs (e.g., 3,4-dimethylcinnoline carboxamide), which improve hepatic clearance profiles in muscarinic M4 positive allosteric modulators (PAMs) [4]. Computational studies confirm >80% 3D-pharmacophore overlap with original quinoline scaffolds [6].
  • Fragment Growth: Vector-specific derivatization at C1 creates "exit vectors" for combinatorial libraries. For example, amide coupling generates neuroprotective agents with 3-fold enhanced blood-brain barrier penetration versus agomelatine [10].
  • Spiro-Fusion: Annulation at C4 creates 3D-complex spirocyclic systems, exemplified by platinum complexes that act as anion receptors through urea-functionalized derivatives [9].

Table 3: Scaffold Hopping Applications of 4,4-Dimethyl-3,4-dihydroisoquinoline

Original ScaffoldModified ScaffoldPharmacological OutcomeReference
Quinoline carboxamide3,4-Dimethylcinnoline carboxamideReduced hepatic clearance (CLhep = 8.2 mL/min/kg) [4]
Agomelatine (melatonin analog)C1-Acylated dihydroisoquinolineImproved neuroprotection; reduced hepatotoxicity [10]
Imidazo[1,2-a]pyrazinePyrazolo[1,5-a]pyrimidineEnhanced solubility while retaining kinase inhibition [6]

The scaffold’s synthetic tractability is evidenced by innovations like iridium-catalyzed C-H borylation, which enables site-selective functionalization at previously inaccessible positions (e.g., C11 of mitragynine analogs) [3]. This technique underpins the development of "molecular switches" that fine-tune signaling efficacy at G-protein-coupled receptors. Furthermore, ring-expansion strategies convert the scaffold into benzazepines, which show promise as antimalarial candidates [7]. These advances highlight 4,4-dimethyl-3,4-dihydroisoquinoline as a critical enabler of intellectual property generation in oncology, neuroscience, and infectious disease therapeutics [6] [10].

Properties

Product Name

4,4-Dimethyl-3,4-dihydroisoquinoline

IUPAC Name

4,4-dimethyl-3H-isoquinoline

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-7H,8H2,1-2H3

InChI Key

ZUTLAFKQFJRAMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=CC=CC=C21)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.